{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE
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Overview
Description
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE: is an organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a methoxyphenyl group, a methylamino group, and a tert-butylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxybenzaldehyde with methylamine to form the intermediate [3-Methoxyphenyl)methylamine].
Esterification: The intermediate is then reacted with 4-tert-butylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of [2-[(3-Hydroxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate.
Reduction: Formation of [2-[(3-Methoxyphenyl)methylamino]-2-hydroxyethyl] 4-tert-butylbenzoate.
Substitution: Formation of various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE: can be compared with similar compounds such as:
[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate: Lacks the tert-butyl group, which may affect its chemical properties and biological activities.
[2-[(3-Hydroxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
[2-[(3-Methoxyphenyl)methylamino]-2-hydroxyethyl] 4-tert-butylbenzoate: Features a hydroxyl group in place of the carbonyl group, which may influence its chemical behavior and applications.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)17-10-8-16(9-11-17)20(24)26-14-19(23)22-13-15-6-5-7-18(12-15)25-4/h5-12H,13-14H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBZVXRMNPKFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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